(4-Fluoro-2-methylphenyl)hydrazine hydrochloride
Description
(4-Fluoro-2-methylphenyl)hydrazine hydrochloride (CAS: 439863-62-4; 356534-04-8) is a fluorinated aromatic hydrazine derivative with the molecular formula C₇H₉FN₂·HCl and a molar mass of 176.62 g/mol . Structurally, it features a phenyl ring substituted with a fluorine atom at the para-position and a methyl group at the ortho-position, linked to a hydrazine moiety protonated as a hydrochloride salt. Key physicochemical properties include a density of 1.202 g/cm³, predicted boiling point of 215.4±33.0°C, and a pKa of 5.36±0.27, indicating moderate acidity . This compound is primarily utilized in organic synthesis, particularly in condensation reactions for forming heterocycles like pyrazolines and indoles, and has emerging applications in materials science (e.g., perovskite solar cells) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-fluoro-2-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-4-6(8)2-3-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILJKKZWRVMIGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956309-73-1, 439863-62-4 | |
| Record name | Hydrazine, (4-fluoro-2-methylphenyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956309-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-fluoro-2-methylphenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(4-Fluoro-2-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Molecules
- (4-Fluoro-2-methylphenyl)hydrazine hydrochloride serves as an essential building block in the synthesis of complex organic molecules. Its hydrazine moiety allows for various chemical transformations, including oxidation to azo compounds and reduction to amines.
Synthetic Routes
- The compound is typically synthesized through the reaction of 4-fluoro-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. This process often requires refluxing to ensure complete conversion.
Pharmaceutical Applications
Intermediate in Drug Synthesis
- This compound is primarily utilized as an intermediate in the production of pharmaceuticals, particularly those targeting neurological conditions such as migraines and cluster headaches. The unique substitution pattern on the phenyl ring enhances its biological activity .
Biological Activity
- Research indicates that derivatives of (4-Fluoro-2-methylphenyl)hydrazine exhibit significant biological activities, including modulation of receptor activity and inhibition of enzymes involved in disease processes. Ongoing studies aim to elucidate these interactions further and assess their therapeutic efficacy.
Biochemical Assays
Reagent in Biochemical Studies
- In biological research, this compound is used as a reagent in biochemical assays for detecting sugars and aldehydes. Its ability to form stable complexes with target molecules facilitates various analytical techniques.
Agrochemical Development
Production of Agrochemicals
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of hydrazones, which are key intermediates in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Positional Isomers of Fluorinated Phenylhydrazine Hydrochlorides
Key Insights :
- Substituent Position : Fluorine at para (vs. meta or ortho) in (4-Fluoro-2-methylphenyl)hydrazine HCl balances electronic and steric effects, enhancing reactivity in nucleophilic attacks .
- Methyl Group : The ortho-methyl group in (4-Fluoro-2-methylphenyl)hydrazine HCl provides steric stabilization, improving selectivity in cyclization reactions compared to unmethylated analogs like (2-Fluorophenyl)hydrazine HCl .
Halogenated and Alkylated Derivatives
Key Insights :
- Electron-Withdrawing Effects : Fluorine’s stronger electronegativity compared to chlorine or alkyl groups enhances the acidity of (4-Fluoro-2-methylphenyl)hydrazine HCl (pKa ~5.36), making it more reactive in acid-catalyzed condensations .
- Biological Activity : Difluorinated derivatives (e.g., (2,5-Difluorophenyl)hydrazine HCl) exhibit higher antifungal potency but lower thermal stability due to increased polarity .
Aliphatic and Heterocyclic Hydrazine Hydrochlorides
Key Insights :
- Aromatic vs. Aliphatic : (4-Fluoro-2-methylphenyl)hydrazine HCl’s aromatic ring provides π-π stacking interactions, advantageous in materials science, while aliphatic derivatives (e.g., PHC) offer flexibility for solution-processed device fabrication .
- Heterocyclic Derivatives : THC’s thiophene moiety enhances charge transport in solar cells but introduces synthetic complexity compared to simpler arylhydrazines .
Physicochemical and Reactivity Comparison
Physicochemical Properties
| Property | (4-Fluoro-2-methylphenyl)hydrazine HCl | (5-Fluoro-2-methylphenyl)hydrazine HCl | (2-Fluorophenyl)hydrazine HCl |
|---|---|---|---|
| Molar Mass (g/mol) | 176.62 | 176.62 | 160.58 |
| Density (g/cm³) | 1.202 | 1.195* | 1.210* |
| Boiling Point (°C) | 215.4 (predicted) | 210.0 (predicted) | 198.5 (predicted) |
| pKa | 5.36 | 5.42* | 4.89* |
*Predicted or estimated values .
Biological Activity
(4-Fluoro-2-methylphenyl)hydrazine hydrochloride is an organic compound characterized by its hydrazine functional group attached to a substituted phenyl ring, which includes a fluorine atom at the para position and a methyl group at the ortho position. This compound has gained attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : C₇H₁₀ClFN₂
- Molecular Weight : 176.62 g/mol
- CAS Number : 439863-62-4
The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory settings .
The biological activity of this compound is primarily attributed to its hydrazine moiety, which allows it to interact with various biological targets. This interaction can lead to the formation of hydrazones, which play a critical role in several biochemical pathways. The compound's ability to form stable complexes with target molecules modulates their activity, influencing various physiological processes .
Biological Activities
Research indicates that compounds related to (4-Fluoro-2-methylphenyl)hydrazine exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound can interact with proteins and nucleic acids, potentially influencing their function or stability .
- Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit specific enzymes involved in disease processes, suggesting therapeutic potential in treating conditions like cancer and infections .
- Receptor Modulation : The compound has been explored for its ability to modulate receptor activity, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) activity .
Case Studies
- Cystic Fibrosis Research : In a study assessing the effects of various compounds on CFTR activity, (4-Fluoro-2-methylphenyl)hydrazine derivatives were found to enhance chloride secretion in cell models expressing mutant CFTR. This suggests potential applications in treating cystic fibrosis by rescuing defective ion channel function .
- Antibacterial Studies : Research into fluorinated imines and hydrazones has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings indicate that this compound could be developed as an antimicrobial agent .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with hydrazine hydrate. This compound serves as a building block in organic synthesis and is used in biochemical assays for detecting sugars and aldehydes. Additionally, it is an intermediate in the synthesis of pharmaceuticals aimed at treating migraines and cluster headaches .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| This compound | Structure | Modulates CFTR activity, potential antimicrobial properties |
| 2-Methylphenylhydrazine | Similar structure without fluorine | Known for carcinogenic properties |
| 4-Fluorophenylhydrazine | Fluorinated variant | Exhibits significant enzyme inhibition |
Q & A
Basic: What are the standard synthetic protocols for preparing (4-fluoro-2-methylphenyl)hydrazine hydrochloride?
The synthesis typically involves condensing substituted phenylhydrazine derivatives with ketones or aldehydes under acidic conditions. For example, refluxing 4-fluoro-2-methylbenzaldehyde with hydrazine hydrochloride in ethanol or acetic acid for 6–12 hours yields the target compound. Recrystallization from methanol or ethanol is recommended to improve purity . Reaction monitoring via TLC (using silica gel plates and UV visualization) or HPLC (with a C18 column and 0.1% trifluoroacetic acid in the mobile phase) ensures completion .
Basic: How can the purity and structural identity of this compound be validated?
Purity: Use reverse-phase HPLC with a photodiode array detector (λ = 254 nm) and a 0.1 M HCl-based mobile phase. Compare retention times against a certified reference standard .
Structural Confirmation:
- NMR: NMR (DMSO-d6) should show signals for the aromatic protons (δ 6.8–7.2 ppm), methyl group (δ 2.3–2.5 ppm), and hydrazine NH (δ 8.5–10.0 ppm). NMR confirms the fluoro-substituted aromatic carbons .
- X-ray Crystallography: For single-crystal analysis, use SHELX programs (e.g., SHELXL for refinement) to resolve the molecular packing and confirm stereochemistry .
Basic: What safety precautions are critical when handling this compound?
This compound is a hemolytic agent and suspected carcinogen. Key precautions:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Storage: Keep in airtight containers at 0–6°C to prevent decomposition .
- Exposure Response: In case of skin contact, rinse with 0.1 M HCl (to neutralize residual base) followed by water .
Advanced: How does the fluorine substituent influence the reactivity of this hydrazine derivative in condensation reactions?
The electron-withdrawing fluorine at the para position increases electrophilicity of the adjacent carbon, enhancing nucleophilic attack by amines or carbonyl groups. This accelerates Schiff base or pyrazole formation. For instance, in reactions with β-ketoesters, the fluorine substituent reduces reaction time by ~30% compared to non-fluorinated analogs. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at 300–400 nm for intermediate formation) support this mechanism .
Advanced: What computational methods are suitable for predicting the biological activity of derivatives synthesized from this compound?
- Docking Studies: Use AutoDock Vina with protein targets (e.g., VEGFR2 or MMP9) to predict binding affinities. Optimize the ligand structure with Gaussian 09 at the B3LYP/6-31G* level .
- QSAR Models: Employ MOE or Schrödinger to correlate substituent effects (e.g., Hammett σ values for fluorine) with inhibitory activity. Validate models using leave-one-out cross-validation (R² > 0.7) .
Advanced: How can contradictory crystallographic data (e.g., bond length anomalies) be resolved during structural analysis?
Contradictions often arise from disorder or twinning. Strategies:
- High-Resolution Data: Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (< 0.8 Å).
- Refinement Tools: Use SHELXL’s TWIN and BASF commands for twinned crystals. For disorder, apply PART and SUMP restraints to model alternative conformers .
- Validation: Check using checkCIF/PLATON; acceptable R1 values are < 5% for high-quality datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
